KLH45

Overview

Description

KLH45 is a potent and selective inhibitor of the enzyme spastic paraplegia-related triglyceride hydrolase DDHD2. This compound has garnered significant interest due to its high specificity and efficacy, with an IC50 value of 1.3 nM . This compound is primarily used in scientific research to study the role of DDHD2 in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KLH45 involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the core structure: This involves the reaction of a substituted benzene derivative with a trifluoromethylating agent under controlled conditions.

Introduction of functional groups: Various functional groups are introduced through nucleophilic substitution and electrophilic addition reactions.

Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent quality. The final product is subjected to rigorous quality control measures to meet research-grade standards.

Chemical Reactions Analysis

Biochemical Reactions and Inhibition Mechanisms

KLH45 selectively inhibits DDHD2's enzymatic activity through:

Target Engagement

-

Competitive ABPP assays : IC<sub>50</sub> = 1.3 nM for DDHD2, with >95% inhibition at 100 nM .

-

Substrate hydrolysis blockade : Reduces DDHD2-mediated triacylglycerol (TAG) and diacylglycerol (DAG) hydrolysis by 95% in vitro .

Mechanism of Action

-

Covalent modification of Ser-351 disrupts DDHD2's catalytic triad, preventing hydrolysis of phospholipids and acylglycerols .

-

No cross-reactivity with homologous enzymes (e.g., DDHD1, HSL, ATGL) .

In Vitro vs. In Vivo Activity

Comparative Analysis with Other Lipase Inhibitors

Functional Implications in Lipid Metabolism

-

Neuronal lipid droplets : this compound induces LD accumulation in 70% of synaptic terminals, linking DDHD2 to presynaptic lipid turnover .

-

Metabolic coupling : DDHD2 inhibition slows fatty acid transfer from LDs to mitochondria, reducing β-oxidation-dependent ATP synthesis .

-

DAG signaling : Elevates sn-1,3-DAG, a downstream metabolite of ATGL, suggesting cooperative lipolysis in neurons .

Key Research Gaps

-

Extended treatment effects : Subchronic this compound administration required for TAG accumulation in vivo .

-

Transacylase activity : Unknown if DDHD2 exhibits non-hydrolytic lipid-modifying functions .

This compound remains a critical tool for dissecting DDHD2's role in lipid homeostasis and neurodegeneration, with implications for targeting lipid metabolic pathways in neurological diseases .

Scientific Research Applications

Scientific Research Applications

KLH45 has been utilized in various scientific studies to explore its effects on lipid metabolism and enzyme inhibition.

Enzyme Inhibition Studies

- Research Focus : this compound has been instrumental in studying the inhibition of DDHD2, contributing to the understanding of its role in lipid metabolism.

- Case Study : In a study involving Neuro2A cells, this compound was shown to completely inactivate DDHD2 when applied at a concentration of 25 nM for four hours.

Lipid Metabolism Research

- Research Focus : The compound's ability to induce lipid droplet accumulation has been investigated to understand its implications for cellular metabolism.

- Case Study : A study demonstrated that administering this compound (5 μM) to cultured cortical neurons led to significant lipid droplet accumulation without affecting overall protein solubility or α-Synuclein levels .

Neurobiology

- Research Focus : this compound is used to examine neuronal functions and the impact of lipid metabolism on synaptic health.

- Case Study : Research highlighted that blocking DDHD2 with this compound resulted in increased triglyceride levels at synaptic terminals, suggesting a critical role for this enzyme in maintaining synaptic function .

Medical Applications

This compound's specificity and potency make it a candidate for potential therapeutic applications in diseases related to lipid metabolism.

Treatment of Lipid Metabolism Disorders

- Potential Use : Given its role in regulating triglyceride levels, this compound may offer therapeutic strategies for conditions like obesity and diabetes.

Neurodegenerative Diseases

- Potential Use : By influencing lipid droplet dynamics and neuronal health, this compound could be explored as a treatment option for neurodegenerative diseases characterized by disrupted lipid metabolism.

Industrial Applications

In the industrial sector, this compound is utilized for biochemical assays and drug discovery processes.

Biochemical Assays

- Application : this compound serves as a tool to develop new inhibitors and screening platforms for drug discovery targeting lipid metabolism pathways.

Drug Development

- Application : The compound aids in identifying potential drug candidates that can modulate DDHD2 activity, facilitating the development of novel therapeutics.

Data Tables

The following table summarizes key findings from studies involving this compound:

Mechanism of Action

KLH45 exerts its effects by selectively inhibiting the enzyme DDHD2. This inhibition disrupts the normal function of DDHD2, leading to alterations in lipid metabolism. The molecular targets include the active site of DDHD2, where this compound binds and prevents the hydrolysis of triglycerides. This results in the accumulation of triglycerides in cells, which can be studied to understand the enzyme’s role in various biological processes .

Comparison with Similar Compounds

KLH45 is unique due to its high specificity and potency. Similar compounds include:

DDHD2 inhibitors: Other inhibitors of DDHD2, such as compound X and compound Y, have been studied, but this compound remains one of the most potent.

Lipid metabolism inhibitors: Compounds like orlistat and tetrahydrolipstatin also inhibit lipid metabolism but target different enzymes.

This compound stands out due to its selective inhibition of DDHD2, making it a valuable tool in research.

Biological Activity

KLH45 is a selective inhibitor of the DDHD2 enzyme, which plays a crucial role in lipid metabolism, particularly in the hydrolysis of triglycerides (TGs) and diacylglycerols (DAGs). This compound has garnered attention for its potential implications in neurobiology, particularly concerning neuronal metabolism and regeneration. This article synthesizes various research findings on the biological activity of this compound, highlighting its mechanisms of action, effects on neuronal function, and implications for neurological disorders.

This compound exhibits a potent inhibitory effect on DDHD2, with an IC50 value of approximately 1.3 nM , making it highly selective for this enzyme over more than 40 other serine hydrolases . DDHD2 is involved in lipid droplet (LD) metabolism and plays a significant role in neuronal energy homeostasis. By inhibiting DDHD2, this compound disrupts the hydrolysis of TGs stored in LDs, leading to an accumulation of these lipids within neurons.

Table 1: Comparison of this compound with Other Lipase Inhibitors

| Compound | Target Enzyme | IC50 Value (nM) | Selectivity |

|---|---|---|---|

| This compound | DDHD2 | 1.3 | High |

| Atglistatin | ATGL | 10-100 | Moderate |

| HSL Inhibitor | HSL | Variable | Low |

Effects on Neuronal Lipid Metabolism

Research indicates that treatment with this compound leads to significant changes in lipid metabolism within neurons. In particular:

- Increased TG Accumulation : Mice treated with this compound showed a marked increase in brain TG levels after subchronic treatment, suggesting that inhibition of DDHD2 leads to impaired lipid hydrolysis and increased storage .

- Lipid Droplet Formation : In cultured dorsal root ganglion (DRG) neurons, this compound treatment resulted in a dramatic increase in LD formation, indicating effective targeting of TG lipases .

Case Study: Neuronal Response to this compound Treatment

In a study involving adult DRG neurons, researchers observed the following outcomes after treatment with this compound:

- Lipid Droplet Accumulation : Neurons exhibited robust LD formation when treated with this compound compared to vehicle controls.

- Impact on Axon Regeneration : The inhibition of DDHD2 was associated with impaired axon regeneration following optic nerve crush injuries, highlighting the potential consequences of disrupted lipid metabolism on neuronal repair mechanisms .

Implications for Neurological Disorders

The biological activity of this compound suggests potential therapeutic applications in neurological conditions characterized by impaired lipid metabolism. For instance:

- Hereditary Spastic Paraplegia (HSP) : Mutations in the DDHD2 gene are linked to HSP, which involves neurodegeneration and spasticity. By modulating DDHD2 activity through this compound, researchers are exploring new avenues for treatment .

- Neuroinflammation : The role of lipid metabolism in inflammation is gaining attention. Studies suggest that manipulating TG levels through DDHD2 inhibition may influence inflammatory responses in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for assessing KLH45's impact on lipid droplet dynamics in neuronal models?

- Methodological Guidance : Use thin-layer chromatography (TLC) or fluorescence microscopy to quantify lipid droplet size and distribution in neuronal cultures treated with this compound (2.5–5 μM). Normalize data against controls (e.g., DMSO) and include reference standards like oleic acid and glyceryl trioleate for lipid class identification . Ensure replication across ≥3 biological replicates to account for cell-line variability.

Q. How should researchers design dose-response studies for this compound in neurodegenerative disease models?

- Methodological Guidance : Employ a range of concentrations (e.g., 0.1–10 μM) to establish dose-dependent effects on lipid metabolism. Pair with functional assays (e.g., mitochondrial ATP production via mito-iATPSnFR218 sensors) to correlate lipid changes with energy dynamics. Include positive/negative controls (e.g., etomoxir for CPT1 inhibition) to validate specificity .

Q. What controls are essential when studying this compound-induced alterations in synaptic vesicle recycling?

- Methodological Guidance : Use glucose-deprivation assays to isolate this compound's effects on fatty acid (FA)-driven synaptic endurance. Include dual experimental arms: one with this compound pre-treatment (24 hours) and another with acute this compound exposure. Validate results using DDHD2-knockdown models to confirm enzyme-specific mechanisms .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound's role in mitochondrial ATP production across different neuronal subtypes?

- Methodological Guidance : Conduct cell-type-specific lipidomic profiling (e.g., via LC-MS/MS) to identify lipid species differentially regulated by this compound. Compare ATP dynamics in glutamatergic vs. GABAergic neurons using compartment-specific sensors. Apply multivariate analysis (e.g., PCA) to distinguish cell-intrinsic metabolic pathways from this compound's universal effects .

Q. What statistical approaches are recommended for analyzing this compound's biphasic effects on lipid droplet accumulation?

- Methodological Guidance : Use non-linear regression models (e.g., sigmoidal dose-response curves) to capture U-shaped or biphasic trends. Pair with bootstrapping to assess confidence intervals for threshold concentrations (e.g., EC50 for lipid droplet reduction). Validate with time-lapse imaging to differentiate acute vs. chronic this compound exposure outcomes .

Q. How should researchers address potential off-target effects of this compound in DDHD2 inhibition studies?

- Methodological Guidance : Perform kinome-wide profiling to identify unintended kinase interactions. Validate specificity using DDHD2-knockout models and rescue experiments (e.g., DDHD2 overexpression). Cross-reference results with KLH40 (a structural analog) to isolate DDHD2-dependent phenotypes .

Q. What integrative methodologies are suitable for linking this compound-induced lipid changes to proteostatic mechanisms in neurodegeneration?

- Methodological Guidance : Combine lipidomics with ubiquitin-proteasome activity assays and autophagic flux measurements (e.g., LC3-II turnover). Use multi-omics correlation networks to identify lipid-protein interaction hubs (e.g., PLIN3-dependent lipid droplet-protein aggregation) .

Data Contradiction & Validation Questions

Q. How to resolve discrepancies between in vitro and in vivo findings on this compound's blood-brain barrier (BBB) permeability?

- Methodological Guidance : Employ parallel artificial membrane permeability assays (PAMPA-BBB) to predict passive diffusion. Validate using in situ brain perfusion models in rodents, quantifying this compound levels via LC-MS in cerebrospinal fluid. Adjust formulations (e.g., nanoparticle encapsulation) if BBB penetration is suboptimal .

Q. What validation strategies are critical when this compound's lipid-modulating effects conflict with prior studies on DDHD2 inhibitors?

- Methodological Guidance : Replicate experiments using identical cell lines, culture conditions, and assay protocols from conflicting studies. Perform meta-analyses of published datasets to identify confounding variables (e.g., serum lipid content in media). Publish negative results with raw data to enhance reproducibility .

Q. Experimental Design & Reporting Standards

Q. How to ensure compliance with reporting standards for this compound studies in peer-reviewed journals?

- Methodological Guidance : Adhere to the Beilstein Journal of Organic Chemistry guidelines:

- Experimental Reproducibility : Detail this compound synthesis/purity (≥95% by HPLC), solvent preparation, and storage conditions (-80°C in amber vials).

- Data Transparency : Deposit raw lipidomic datasets in repositories like MetaboLights.

- Ethics Compliance : Disclose animal/human subject approvals (e.g., IACUC protocols) .

Properties

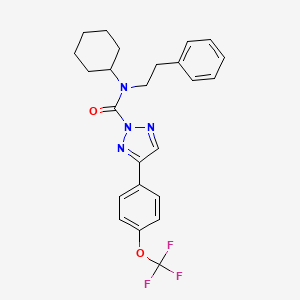

IUPAC Name |

N-cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]triazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25F3N4O2/c25-24(26,27)33-21-13-11-19(12-14-21)22-17-28-31(29-22)23(32)30(20-9-5-2-6-10-20)16-15-18-7-3-1-4-8-18/h1,3-4,7-8,11-14,17,20H,2,5-6,9-10,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOYNRLSBYWAHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(CCC2=CC=CC=C2)C(=O)N3N=CC(=N3)C4=CC=C(C=C4)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.